2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure. The triazoloquinazolinone core is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone ring (a condensed ring system with two nitrogen atoms). The isopropoxypropyl and p-tolyl groups are likely attached to this core .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The acetamide group could also be involved in reactions, particularly hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The isopropoxypropyl group could provide some lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research has developed methodologies for synthesizing 1,2,4-triazoloquinazolinone derivatives, demonstrating the versatility of this scaffold in chemical synthesis. For instance, El‐Hiti et al. (1997) reported a convenient synthesis approach for 1,2-dihydro-1,2,4-triazolo(3,2-b)quinazolin-9(1H)-ones and their derivatives, highlighting the chemical reactivity and potential for further functionalization of these compounds El‐Hiti, 1997.
Pharmacological Investigations
Several studies have investigated the pharmacological potential of 1,2,4-triazoloquinazolinone derivatives. For example, Alagarsamy et al. (2007) explored novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents, demonstrating the compound's significant protective effect against histamine-induced bronchospasm in guinea pigs Alagarsamy, Solomon, & Murugan, 2007.
Molecular Rearrangements and Novel Derivatives
Crabb et al. (1999) discussed the preparation of triazoloquinazolinium betaines and explored the molecular rearrangements of these compounds, revealing insights into the structural flexibility and potential for creating novel derivatives with specific properties Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999.
H1-antihistaminic Activity
Investigations into the H1-antihistaminic activity of triazoloquinazolinone derivatives have shown promising results. For instance, Alagarsamy et al. (2009) synthesized and tested a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, identifying compounds with significant activity and minimal sedation, suggesting their potential as new classes of H1-antihistaminic agents Alagarsamy, Shankar, & Murugesan, 2008.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .
Mode of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, intercalate dna . This suggests that the compound might interact with its targets by inserting between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence the glucocorticoid metabolism pathway (via 11β-hydroxysteroid dehydrogenase-type 1 inhibition) and the map kinase signaling pathway (via p38 α map kinase inhibition) .
Result of Action
Similar compounds have shown anti-proliferative effects against various cancer cell lines . This suggests that the compound might exert cytotoxic effects, potentially making it useful in cancer therapy.
Properties
IUPAC Name |
2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16(2)33-14-6-13-27-22(31)19-7-4-5-8-20(19)29-23(27)26-28(24(29)32)15-21(30)25-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIOSLTVGXOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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